

(2-Fluorophenyl)methanesulfonamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (2-Fluorophenyl)methanesulfonamide

CAS No.: 919354-36-2

Cat. No.: B1358356

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This guide provides an in-depth technical overview of **(2-Fluorophenyl)methanesulfonamide**, a fluorinated aromatic sulfonamide of interest in contemporary chemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications.

Core Identification and Chemical Structure

(2-Fluorophenyl)methanesulfonamide is a chemical compound with the unique Chemical Abstracts Service (CAS) number 98611-90-6.^[1] Its molecular structure consists of a methanesulfonamide group attached to a 2-fluorophenyl ring.

The fundamental details of this compound are summarized below:

- IUPAC Name: N-(2-fluorophenyl)methanesulfonamide^[1]
- Molecular Formula: C₇H₈FNO₂S^[1]
- Molecular Weight: 189.21 g/mol ^[1]
- Canonical SMILES: CS(=O)(=O)NC1=CC=CC=C1F^[1]

- InChIKey: DJLCKPRURZWUOU-UHFFFAOYSA-N[1]

The presence of the fluorine atom at the ortho position of the phenyl ring significantly influences the molecule's electronic properties and conformational behavior, which in turn can impact its biological activity and metabolic stability.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of **(2-Fluorophenyl)methanesulfonamide** is crucial for its application in experimental settings and for predicting its behavior in biological systems.

Table 1: Computed Physicochemical Properties

Property	Value	Source
Molecular Weight	189.21 g/mol	PubChem[1]
XLogP3	1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	189.02597783 Da	PubChem[1]
Topological Polar Surface Area	54.6 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

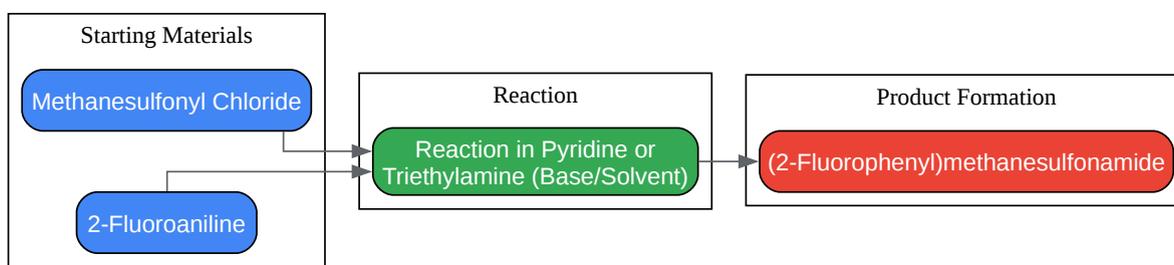
Spectroscopic data is essential for the unambiguous identification and characterization of **(2-Fluorophenyl)methanesulfonamide**. Experimentally obtained Nuclear Magnetic Resonance (NMR) spectra are available.[1][2] Computational studies on similar fluorinated compounds can also provide valuable insights into their spectroscopic properties.[3]

Synthesis and Methodology

The synthesis of **(2-Fluorophenyl)methanesulfonamide** typically involves the reaction of a suitable 2-fluoroaniline derivative with methanesulfonyl chloride. While a specific, detailed protocol for this exact compound is not readily available in the public domain, a general and logical synthetic approach can be outlined based on established sulfonamide formation reactions.

Proposed Synthetic Workflow

The primary and most direct method for the synthesis of N-aryl sulfonamides is the reaction of an arylamine with a sulfonyl chloride in the presence of a base.



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Caption: Proposed synthesis of **(2-Fluorophenyl)methanesulfonamide**.

Experimental Protocol: General Procedure for N-Arylsulfonamide Synthesis

- **Reactant Preparation:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

- **Sulfonyl Chloride Addition:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure **(2-Fluorophenyl)methanesulfonamide**.

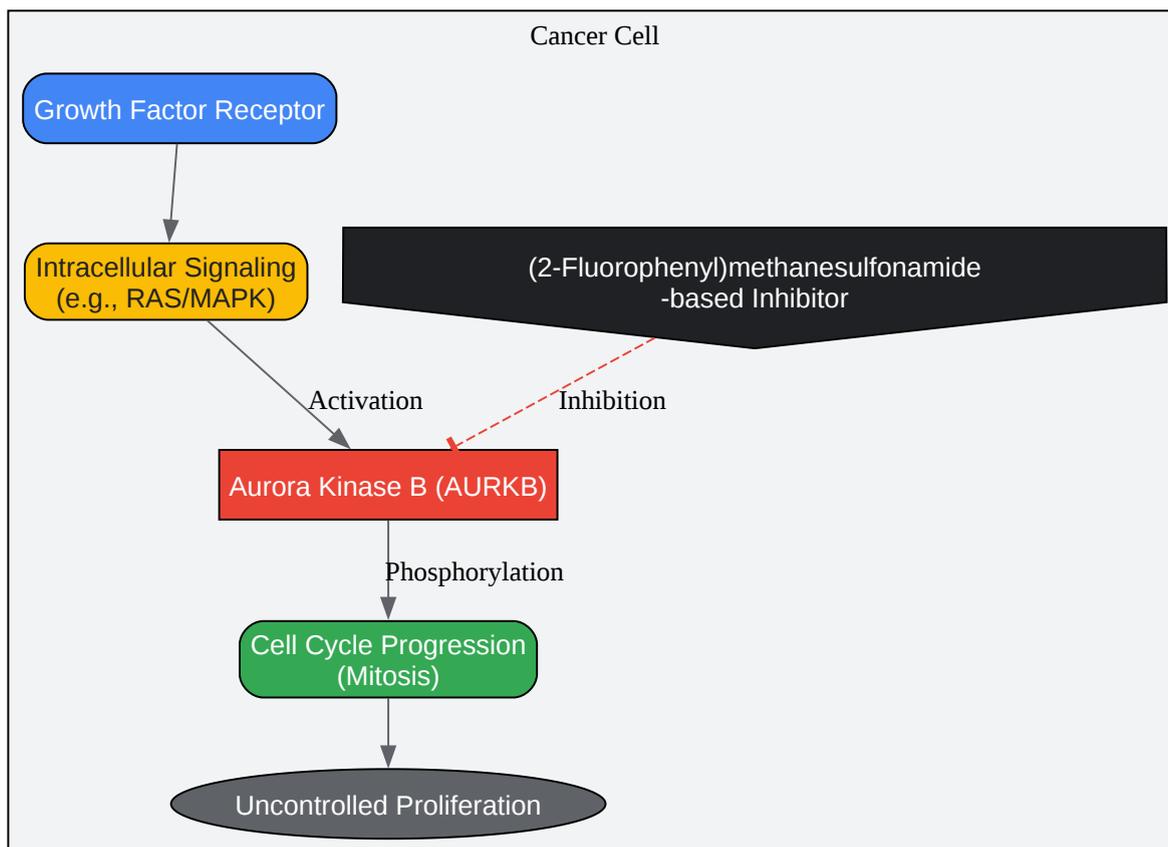
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry, and compared against reference spectra.[2]

Potential Applications in Drug Discovery

While specific biological activities for **(2-Fluorophenyl)methanesulfonamide** are not extensively documented, the broader class of fluorinated sulfonamides has shown significant potential in various therapeutic areas. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[4][5]

As a Scaffold in Kinase Inhibition

The sulfonamide moiety is a common feature in many kinase inhibitors. For instance, derivatives of N-(3-fluorophenyl)acetamide have been investigated as selective Aurora Kinase B (AURKB) inhibitors, a promising target in cancer therapy.[6] The structural similarity suggests that **(2-Fluorophenyl)methanesulfonamide** could serve as a valuable building block or fragment in the design of novel kinase inhibitors.



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Caption: Potential role as a kinase inhibitor scaffold.

In the Development of Ion Channel Modulators

Derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain management.[7] This suggests that the fluorophenyl sulfonamide motif is a viable pharmacophore for developing novel analgesics.

Antimicrobial Applications

Fluorophenyl-containing compounds have also been explored for their antimicrobial properties. For example, 2-fluorophenyl-4,6-disubstituted[1][8]triazines have demonstrated significant activity against various bacteria and fungi.[9] This opens up the possibility of investigating **(2-Fluorophenyl)methanesulfonamide** and its derivatives as potential anti-infective agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(**2-Fluorophenyl**)methanesulfonamide is classified with the following hazards:

- Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
- Skin Irritation (Category 2): Causes skin irritation.[1]
- Serious Eye Damage (Category 1): Causes serious eye damage.[1]
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(2-Fluorophenyl)methanesulfonamide, identified by CAS number 98611-90-6, is a fluorinated aromatic sulfonamide with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry methodologies. While its specific biological activities require further investigation, the prevalence of the fluorophenyl sulfonamide scaffold in potent kinase inhibitors, ion channel modulators, and antimicrobial agents underscores its importance for further research and development.

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